molecular formula C20H16Cl2N2O3S B2741228 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide CAS No. 337922-00-6

2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide

Cat. No.: B2741228
CAS No.: 337922-00-6
M. Wt: 435.32
InChI Key: OJFOGCLSKAVWTD-UHFFFAOYSA-N
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Description

2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide is a complex organic compound with the molecular formula C20H16Cl2N2O3S This compound is characterized by the presence of a sulfonyl group attached to a chlorinated aniline and phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-chlorophenyl)benzenesulfonamide
  • N-phenylacetamide
  • 4-chlorobenzenesulfonyl chloride

Uniqueness

2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3S/c21-15-6-10-18(11-7-15)24(14-20(25)23-17-4-2-1-3-5-17)28(26,27)19-12-8-16(22)9-13-19/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOGCLSKAVWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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